5-chloro-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran and pyrimidine rings, followed by the introduction of the chlorinated and sulfonyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It might be used in the development of new materials, coatings, or other industrial applications.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-CHLORO-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE include other benzofuran and pyrimidine derivatives, such as:
- 5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE
- 4-[2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL]PHENYLSULFONAMIDE
Uniqueness
The uniqueness of 5-CHLORO-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20ClN3O3S |
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Molecular Weight |
466.0 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H20ClN3O3S/c1-13(2)32-24-26-12-17(25)20(28-24)23(30)27-19-16-6-4-5-7-18(16)31-22(19)21(29)15-10-8-14(3)9-11-15/h4-13H,1-3H3,(H,27,30) |
InChI Key |
OGGLSGMMFGKVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)SC(C)C |
Origin of Product |
United States |
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